N-(4-methylpiperidin-3-yl)oxane-4-carboxamide
Description
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-(4-methylpiperidin-3-yl)oxane-4-carboxamide |
InChI |
InChI=1S/C12H22N2O2/c1-9-2-5-13-8-11(9)14-12(15)10-3-6-16-7-4-10/h9-11,13H,2-8H2,1H3,(H,14,15) |
InChI Key |
GFLWTGLCGSCJIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1NC(=O)C2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Oxane-4-carboxylic Acid Derivative
The foundational step involves synthesizing the oxane-4-carboxylic acid or its derivatives, which serve as the precursor for amide formation. A common approach utilizes the oxidation of suitable alcohols or esters to the corresponding carboxylic acids. For example, oxidation of 4-hydroxyoxane derivatives using oxidizing agents like potassium permanganate or chromium-based reagents can yield oxane-4-carboxylic acids.
Chlorination to Form Reactive Intermediates
The oxane-4-carboxylic acid is then chlorinated to form a reactive acyl chloride intermediate, typically using reagents such as thionyl chloride or oxalyl chloride. This step is crucial for subsequent amide coupling:
Oxane-4-carboxylic acid + SOCl₂ → Oxane-4-carbonyl chloride
The reaction is conducted under inert atmosphere (nitrogen or argon) at reflux temperatures, with excess SOCl₂ to drive the conversion to completion.
Construction of the 4-Methylpiperidin-3-yl Group
Synthesis of 4-Methylpiperidine Derivative
The 4-methylpiperidin-3-yl moiety can be synthesized via reductive amination or nucleophilic substitution reactions starting from commercially available precursors like 4-methylpiperidine or its derivatives. A typical route involves:
- Nucleophilic substitution of 3-halo-4-methylpiperidine with suitable nucleophiles or
- Reductive amination of 4-methylpiperidine with formaldehyde or other aldehydes to introduce the methyl group at the 4-position.
Functionalization at the 3-Position
The amino group at the 3-position can be protected or deprotected depending on the synthesis stage, often employing protecting groups such as Boc or CBZ to facilitate selective reactions.
Amide Coupling to Form N-(4-methylpiperidin-3-yl)oxane-4-carboxamide
Activation of the Carboxylic Acid
The oxane-4-carboxylic acid derivative is activated using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of an O-acylisourea intermediate, which is more reactive toward amines.
Amide Bond Formation
The activated acid is then reacted with the amino group of the 4-methylpiperidine derivative under controlled conditions:
- Solvent: Dichloromethane (DCM), Dimethylformamide (DMF), or tetrahydrofuran (THF)
- Base: N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge generated acids
- Temperature: Typically 0°C to room temperature
The reaction proceeds with stirring until completion, monitored via TLC or HPLC.
Deprotection and Purification
If protective groups are used, subsequent deprotection steps are performed using acids like trifluoroacetic acid (TFA). The final compound is purified via chromatography or recrystallization.
In-Depth Research Findings and Data Tables
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Oxidation of alcohol to acid | KMnO₄ or CrO₃ | Reflux, aqueous | ~80-90% | Selective oxidation of primary alcohols |
| Chlorination | SOCl₂ | Reflux, inert atmosphere | ~98% | Formation of acyl chloride |
| Nucleophilic substitution | 4-Methylpiperidine | Reflux, solvent | Variable | Introduction of methyl group at 4-position |
| Amide coupling | DCC/EDC, DIPEA | Room temp, inert | 70-85% | Activation of acid and coupling with amine |
Notes on Optimization and Variations
- Solvent choice significantly influences yield and purity; DCM and DMF are preferred for coupling steps.
- Protecting groups such as Boc are employed to prevent side reactions during multi-step synthesis.
- Reaction temperature is carefully controlled to avoid racemization or side reactions.
- Purification via flash chromatography or recrystallization ensures high purity of intermediates and final products.
Summary of Literature-Reported Methods
- Synthesis of related heterocyclic amides often employs chlorination of heterocyclic acids followed by amide coupling with substituted piperidines.
- Variations include one-pot reactions using coupling reagents or stepwise procedures with intermediate purification.
- The structure-activity relationship studies suggest that modifications at the 3-position of piperidine and the oxane ring influence biological activity, emphasizing the importance of precise synthetic control.
Chemical Reactions Analysis
N-(4-methylpiperidin-3-yl)oxane-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N-(4-methylpiperidin-3-yl)oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It is used in biological studies to investigate the effects of piperidine derivatives on various biological pathways and targets.
Industrial Applications: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylpiperidin-3-yl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects . The oxane group may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Key Structural Features :
- Core : Piperidine ring (4-methyl substitution) fused with oxane-4-carboxamide.
- Molecular Formula : Presumed to be C12H22N2O2 (based on analogs like N-(piperidin-4-yl)oxane-4-carboxamide, C11H20N2O2 with an added methyl group) .
- Potential Applications: Likely explored for CNS disorders or oncology, given the pharmacological relevance of piperidine and oxane derivatives in these fields .
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs and their properties:
Key Differences and Implications
Dencatistat’s pyrimidine and cyclopropanesulfonamido groups confer specificity for CTP synthase 1, a critical enzyme in nucleotide synthesis, highlighting how divergent substituents drive target selectivity .
Molecular Weight and Solubility: The target compound (~226 g/mol) is smaller than dencatistat (531 g/mol) and N-(4-phenoxyphenyl)-trifluoromethylpyrimidine derivatives (~450 g/mol), suggesting better solubility and oral bioavailability .
Therapeutic Potential: Piperidine-oxane carboxamides are frequently used in kinase inhibitor design (e.g., trifluoromethylpyrimidine derivatives in ), while dencatistat exemplifies anti-tumor applications . The target compound’s methyl group may position it for unexplored therapeutic niches.
Research Findings and Trends
- Scaffold Utility : Piperidine-oxane carboxamides are prioritized for their rigid yet adaptable structures, enabling interactions with hydrophobic pockets in enzymes or receptors .
- Synthetic Accessibility : Derivatives like N-(piperidin-4-yl)oxane-4-carboxamide are commercially available (e.g., Biosynth, 529.00 €/50mg), underscoring their utility as starting materials .
- Unmet Needs : Despite structural similarities, the biological data gap for this compound suggests opportunities for preclinical studies to evaluate its pharmacokinetic and pharmacodynamic profiles.
Biological Activity
N-(4-methylpiperidin-3-yl)oxane-4-carboxamide, with the CAS number 1837234-82-8, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- Structure : The compound features a piperidine ring substituted with a methyl group and an oxane carboxamide group, which is crucial for its biological activity.
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Viral Infections : Preliminary studies suggest that derivatives of piperidine can inhibit viral infections by targeting specific kinases involved in viral replication. For instance, compounds that bind to GAK (Cyclin G-associated kinase) have shown promising antiviral activity against Dengue Virus (DENV) .
- Cytotoxicity in Cancer Cells : The compound's structural features may contribute to its ability to induce cytotoxic effects in cancer cell lines. Similar compounds have demonstrated significant reductions in cell viability in assays conducted on HeLa and HCT116 cell lines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Antiviral Efficacy Against DENV : A study demonstrated that piperidine derivatives, including those structurally related to this compound, effectively inhibited DENV replication in human primary monocyte-derived dendritic cells (MDDCs). This model provided insights into the compound's potential therapeutic relevance in treating dengue infections .
- Cytotoxic Effects on Cancer Cell Lines : In a comparative study of various piperidine derivatives, this compound exhibited notable cytotoxicity against HeLa and HCT116 cells, suggesting its potential as an anticancer agent. The mechanism was attributed to multiple pathways, including cell cycle arrest and induction of apoptosis .
Safety and Toxicity
While the biological activities of this compound are promising, safety assessments are crucial. Preliminary data indicate low cytotoxicity at effective concentrations; however, comprehensive toxicity studies are necessary to evaluate its safety profile for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
